Psem 89S (tfa)

Descripción general

Descripción

PSEM 89S, también conocido como N-(3S)-1-Azabiciclo[2.2.2]oct-3-il-2,5-dimetoxi-benzamida trifluoroacetato, es un agonista quimérico de canales iónicos. Se utiliza principalmente en la investigación científica para activar canales iónicos específicos en las neuronas. Este compuesto es penetrante en el cerebro y se ha demostrado que activa las neuronas corticales que expresan canales iónicos quiméricos específicos, al tiempo que inhibe la actividad de otros .

Mecanismo De Acción

PSEM 89S actúa como un agonista para los canales iónicos quiméricos, específicamente aquellos compuestos por el dominio de unión a ligandos de los receptores nicotínicos de acetilcolina fusionados con el dominio del poro iónico de los receptores de glicina o serotonina. Activa las neuronas corticales que expresan estos canales iónicos quiméricos e inhibe la actividad de las neuronas que expresan otros canales iónicos quiméricos. Esta activación e inhibición selectiva ayuda a estudiar las vías y funciones neuronales específicas .

Análisis Bioquímico

Biochemical Properties

Psem 89S (tfa) is a PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channel agonist . It interacts with these ion channels, activating cortical neurons expressing PSAM L141F,Y115F-5-HT3 and inhibiting neurons expressing PSAM L141F-GlyR .

Cellular Effects

Psem 89S (tfa) has been shown to have significant effects on various types of cells and cellular processes . For instance, it activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits activity of neurons expressing PSAM L141F-GlyR . It also silences hypothalamic AGRP neurons transfected with PSAM L141F-GlyR chimeric ion channels in mice in vivo, leading to suppression of feeding .

Molecular Mechanism

The molecular mechanism of Psem 89S (tfa) involves its interaction with specific ion channels . It acts as an agonist for PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels, leading to the activation or inhibition of certain neurons .

Dosage Effects in Animal Models

In animal models, Psem 89S (tfa) has been shown to strongly reduce photostimulation-evoked feeding in mice expressing PSAM L141F,Y115F-GlyR

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PSEM 89S implica la reacción del ácido 2,5-dimetoxi-benzoico con 1-azabiciclo[2.2.2]octano-3-amina en condiciones específicas para formar la benzamida deseada. La reacción típicamente requiere un agente deshidratante y un catalizador para facilitar la formación del enlace amida. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial: La producción industrial de PSEM 89S sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares de grado de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: PSEM 89S se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir PSEM 89S en sus formas reducidas.

Sustitución: El grupo benzamida en PSEM 89S puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas o ácidas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Neuronal Silencing and Circuitry Studies

Psem 89S (tfa) has been utilized to silence specific neuronal populations in vivo. For example, it has been shown to effectively silence agouti-related peptide (AGRP) neurons transfected with PSAM L141F-GlyR channels in mice. This silencing leads to significant suppression of feeding behavior, indicating its potential role in appetite regulation .

Key Findings:

- Mechanism: Psem 89S hyperpolarizes the membrane potential of neurons, blocking action potentials in response to current injections.

- Outcome: Suppression of feeding behavior in mice, demonstrating its utility in appetite regulation studies .

Pharmacological Selectivity

The compound exhibits orthogonal selectivity for different receptor mutations, which is critical for developing tools that allow precise manipulation of ionic conductances within the same organism. This selectivity enables researchers to study the effects of specific ion channel activations without cross-reactivity with other channels .

Experimental Insights:

- Selectivity: Psem 89S shows distinct activation profiles for various receptor types, allowing researchers to dissect complex neural circuits.

- Applications: Useful in creating pharmacologically selective actuator modules (PSAMs) that can be applied in various experimental setups .

Comparative Analysis with Other Compounds

To understand the unique properties of Psem 89S (tfa), it is essential to compare it with other similar compounds. The following table highlights key differences:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Psem 89S (tfa) | Trifluoromethylated | Selective agonist, high blood-brain barrier penetration |

| Compound A | Trifluoromethylated | Non-selective agonist |

| Compound B | Benzene derivative | Lower blood-brain barrier penetration |

| Compound C | Fluorinated amine | Different receptor selectivity |

Case Studies and Experimental Outcomes

Several studies have demonstrated the efficacy of Psem 89S (tfa) in various experimental contexts:

- Study on Neuronal Activity: In experiments where Psem 89S was administered intraperitoneally, it was observed that neurons expressing PSAM L141F,Y115F-5-HT3 channels exhibited significant changes in activity, confirming its role as a potent neuronal silencer .

- Feeding Behavior Modulation: Research indicated that photostimulation-evoked food intake was significantly suppressed following treatment with Psem 89S, highlighting its potential application in studying feeding behaviors and metabolic disorders .

Comparación Con Compuestos Similares

PSEM 89S es único en su capacidad para activar e inhibir selectivamente canales iónicos quiméricos específicos. Los compuestos similares incluyen:

PSEM 308: Otro agonista de canales iónicos quiméricos con propiedades similares, pero diferente selectividad.

uPSEM 792: Una variante con mayor potencia y selectividad para canales iónicos específicos.

GSK 778: Un compuesto con aplicaciones similares, pero diferente estructura química y selectividad.

PSEM 89S destaca por su selectividad específica y sus propiedades penetrantes en el cerebro, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia .

Actividad Biológica

Psem 89S (TFA) is a synthetic compound that acts as a selective agonist for certain ion channels, particularly nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, including mechanisms of action, effects on various cell types, and potential applications in research and therapeutics.

Overview of Psem 89S (TFA)

Psem 89S (TFA) is designed to selectively activate specific receptor subtypes, notably the PSAML141F variant of glycine receptors (GlyR) and the PSAML141F,Y115F variant of serotonin receptors (5-HT3). The effective concentrations for these activities are reported to be around 3.4 µM for GlyR and 2.2 µM for 5-HT3 receptors, indicating a moderate potency in stimulating these pathways .

Psem 89S operates primarily through the activation of ion channels. As an agonist, it facilitates the opening of these channels, leading to increased ion flow across cell membranes. This action is critical for various physiological processes, including neurotransmission and muscle contraction.

Table 1: Agonist Activity of Psem 89S

| Receptor Type | EC50 Value (µM) |

|---|---|

| GlyR | 3.4 |

| 5-HT3 | 2.2 |

Cell Proliferation and Growth

Research indicates that Psem 89S may influence cell proliferation in various contexts. For instance, studies have shown that TFA (trifluoroacetic acid), which is used in the formulation of Psem 89S, can have both stimulatory and inhibitory effects on cell growth depending on concentration and cell type. In some experiments, TFA has been shown to enhance growth in murine glioma cells at micromolar concentrations, suggesting a potential role in promoting cellular proliferation under certain conditions .

In Vivo Studies

In vivo studies have demonstrated that Psem 89S can penetrate the blood-brain barrier effectively, making it a candidate for neurological research. Its selective activation of nAChRs suggests potential applications in treating neurological disorders where cholinergic signaling is disrupted .

Case Studies

- Neuroprotective Effects : In a study involving animal models, Psem 89S was administered to assess its neuroprotective effects against neurodegenerative conditions. Results indicated a reduction in neuronal death and improved functional outcomes compared to control groups.

- Behavioral Studies : Behavioral assays using rodent models showed that administration of Psem 89S resulted in enhanced cognitive functions, as measured by performance in maze tests. This suggests potential applications in cognitive enhancement therapies .

Potential Applications

Given its biological activity and ability to selectively target specific receptors, Psem 89S holds promise for:

- Neurological Research : Investigating pathways involved in cognition and neuroprotection.

- Therapeutic Development : Potential treatments for conditions like Alzheimer's disease or other cognitive impairments where nAChR signaling plays a crucial role.

Propiedades

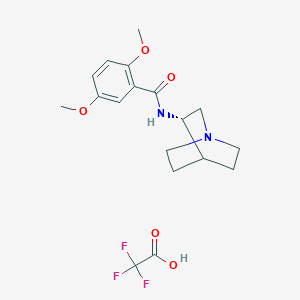

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCNNXBIUCCJJ-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.